
N,N-Dimethyl-p-(2,4,6-trifluorophenylazo)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-4-(2,4,6-Trifluorophenyl)Diazenylaniline is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a diazenyl group (–N=N–) bonded to an aniline derivative, with trifluorophenyl substituents enhancing its chemical reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(2,4,6-Trifluorophenyl)Diazenylaniline typically involves the diazotization of N,N-dimethylaniline followed by coupling with 2,4,6-trifluoroaniline. The reaction conditions often include acidic environments to facilitate the formation of the diazonium salt, which then reacts with the trifluoroaniline under controlled temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-4-(2,4,6-Trifluorophenyl)Diazenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, influenced by the trifluorophenyl substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-4-(2,4,6-Trifluorophenyl)Diazenylaniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-4-(2,4,6-Trifluorophenyl)Diazenylaniline involves its interaction with molecular targets such as enzymes and receptors. The trifluorophenyl group enhances its binding affinity and specificity, while the diazenyl group can participate in redox reactions, influencing cellular pathways and biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-4-(2,4,6-Trifluorophenyl)Ethenylaniline
- 2,4,6-Trifluorophenyl Isocyanate
- N,N-Dimethyl-4-(2,4,6-Trifluorophenyl)Methylaniline
Uniqueness
N,N-Dimethyl-4-(2,4,6-Trifluorophenyl)Diazenylaniline stands out due to its unique combination of a diazenyl group and trifluorophenyl substituents, which confer distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Eigenschaften
CAS-Nummer |
343-75-9 |
|---|---|
Molekularformel |
C14H12F3N3 |
Molekulargewicht |
279.26 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[(2,4,6-trifluorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C14H12F3N3/c1-20(2)11-5-3-10(4-6-11)18-19-14-12(16)7-9(15)8-13(14)17/h3-8H,1-2H3 |
InChI-Schlüssel |
LROMNQOLVOBBFE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


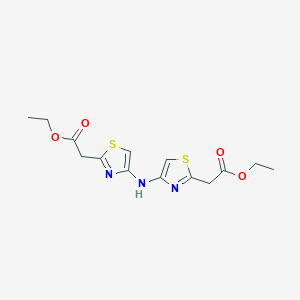

![7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12835454.png)
![tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12835455.png)
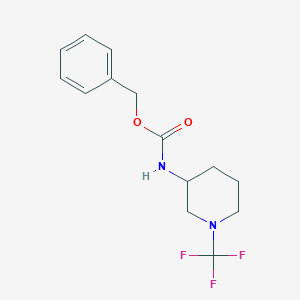

![4-((6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)oxy)phenol](/img/structure/B12835466.png)
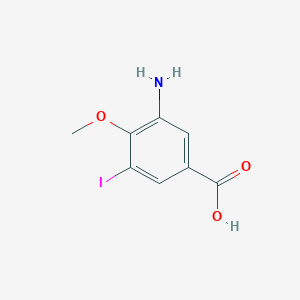
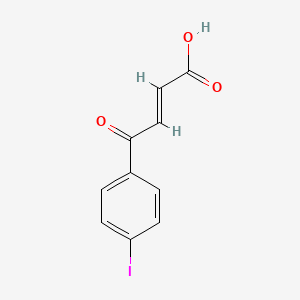


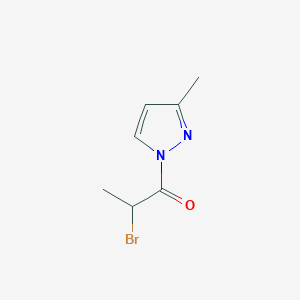

![1'-Benzyl-2H-spiro[benzofuran-3,3'-pyrrolidine]](/img/structure/B12835510.png)
